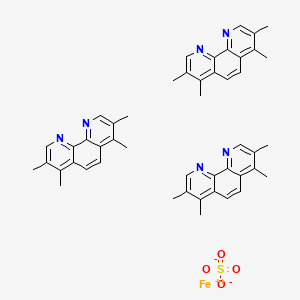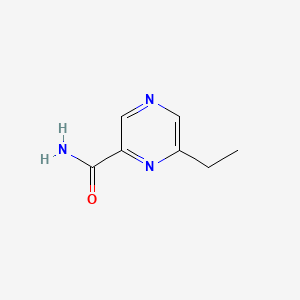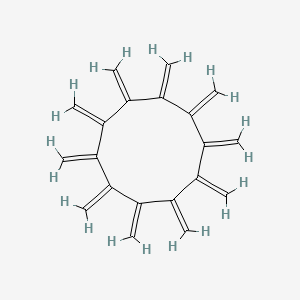
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate
Vue d'ensemble
Description
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate is a coordination compound that features iron in the +2 oxidation state This compound is known for its unique structure, where iron is coordinated with three molecules of 3,4,7,8-tetramethyl-1,10-phenanthroline, a derivative of phenanthroline The sulfate anion balances the charge of the complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and standard laboratory synthesis techniques can be scaled up for industrial production, involving larger reaction vessels and more stringent control of reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) if it has been oxidized.
Substitution: Ligand exchange reactions can occur, where the 3,4,7,8-tetramethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center would yield an iron(III) complex, while ligand substitution could result in a new coordination compound with different properties.
Applications De Recherche Scientifique
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in the context of iron transport and storage.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in materials science for the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism by which iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exerts its effects involves coordination chemistry principles. The iron center can participate in redox reactions, facilitating electron transfer processes. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands stabilize the iron center and influence its reactivity. The sulfate anion helps to balance the charge and maintain the overall stability of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(2+), tris(1,10-phenanthroline)-, sulfate (11): Similar structure but without the methyl groups on the phenanthroline ligands.
Iron(2+), tris(2,2’-bipyridine)-, sulfate (11): Uses bipyridine ligands instead of phenanthroline.
Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline)-, sulfate (11): Features phenyl groups on the phenanthroline ligands.
Uniqueness
The presence of the methyl groups on the 3,4,7,8-tetramethyl-1,10-phenanthroline ligands in iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate imparts unique electronic and steric properties to the compound
Propriétés
IUPAC Name |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRLSMTBJYNRX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48FeN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932829 | |
| Record name | Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14639-04-4 | |
| Record name | Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)

![OROTIC ACID, [2-14C]](/img/new.no-structure.jpg)




![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)



